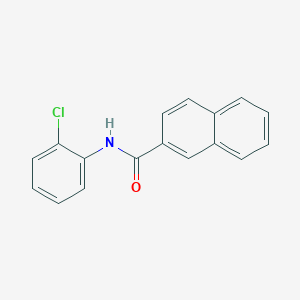![molecular formula C22H20N2O2S B495027 2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1'-biphenyl]-2-ylacetamide](/img/structure/B495027.png)
2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1'-biphenyl]-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1’-biphenyl]-2-ylacetamide is a complex organic compound with a unique structure that includes an anilino group, a biphenyl group, and a sulfanyl linkage.
Preparation Methods
The synthesis of 2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1’-biphenyl]-2-ylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-anilino-2-oxoethyl sulfanyl acetic acid with 1,1’-biphenyl-2-ylamine under specific reaction conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1’-biphenyl]-2-ylacetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1’-biphenyl]-2-ylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1’-biphenyl]-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1’-biphenyl]-2-ylacetamide can be compared with similar compounds such as:
2-[(2-anilino-2-oxoethyl)sulfanyl]acetic acid: This compound shares a similar sulfanyl linkage but lacks the biphenyl group, which may result in different chemical and biological properties.
2-(2-anilino-2-oxoethyl)sulfanyl-N-benzylacetamide: This compound has a benzyl group instead of a biphenyl group, leading to variations in its reactivity and applications.
The uniqueness of 2-[(2-anilino-2-oxoethyl)sulfanyl]-N-[1,1’-biphenyl]-2-ylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20N2O2S |
|---|---|
Molecular Weight |
376.5g/mol |
IUPAC Name |
2-[2-oxo-2-(2-phenylanilino)ethyl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C22H20N2O2S/c25-21(23-18-11-5-2-6-12-18)15-27-16-22(26)24-20-14-8-7-13-19(20)17-9-3-1-4-10-17/h1-14H,15-16H2,(H,23,25)(H,24,26) |
InChI Key |
PZPKFQQVYURFJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSCC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(anilinomethyl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B494944.png)
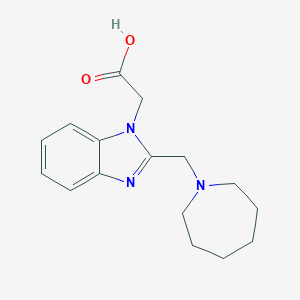
![6-amino-9-[2-(4-ethoxyphenoxy)ethyl]-9H-purine-8-sulfonic acid](/img/structure/B494946.png)
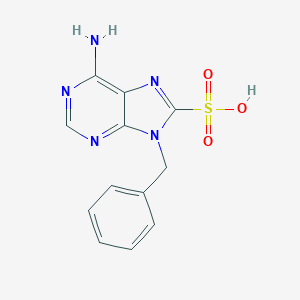
![4-(6-Methoxyimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B494950.png)
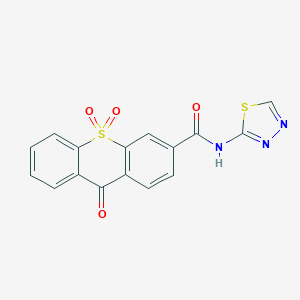
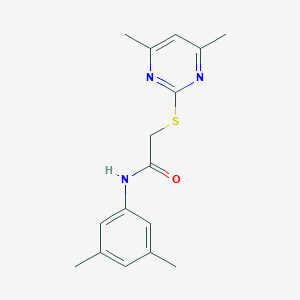
![N-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B494956.png)
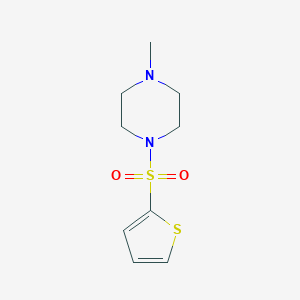
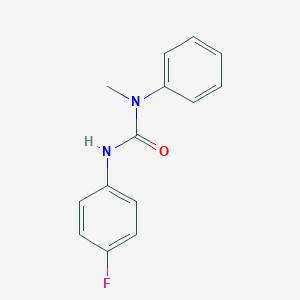
![4-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B494964.png)
![4-(Acetylamino)-1-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B494965.png)
![1-(4-Bromophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)thio]ethanone](/img/structure/B494968.png)
